molecular formula C10H11NO2 B11722233 n-(4-Formylphenyl)-n-methylacetamide

n-(4-Formylphenyl)-n-methylacetamide

Cat. No.: B11722233
M. Wt: 177.20 g/mol
InChI Key: KQKUGJOWXGZFSR-UHFFFAOYSA-N
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Description

n-(4-Formylphenyl)-n-methylacetamide: is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Formylphenyl)-n-methylacetamide typically involves the reaction of 4-formylbenzoic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-(4-Formylphenyl)-n-methylacetamide can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: n-(4-Formylphenyl)-n-methylacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and materials science .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a probe to investigate the activity of specific enzymes involved in metabolic pathways .

Medicine: Its structural features make it a suitable candidate for the development of therapeutic agents targeting specific biological pathways .

Industry: this compound is used in the production of specialty chemicals and advanced materials. It is employed in the synthesis of polymers and resins with unique properties, making it valuable in the manufacturing of high-performance materials .

Mechanism of Action

The mechanism of action of n-(4-Formylphenyl)-n-methylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Uniqueness: n-(4-Formylphenyl)-n-methylacetamide is unique due to its combination of a formyl group and a methylacetamide group, which imparts distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-(4-formylphenyl)-N-methylacetamide

InChI

InChI=1S/C10H11NO2/c1-8(13)11(2)10-5-3-9(7-12)4-6-10/h3-7H,1-2H3

InChI Key

KQKUGJOWXGZFSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)C=O

Origin of Product

United States

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